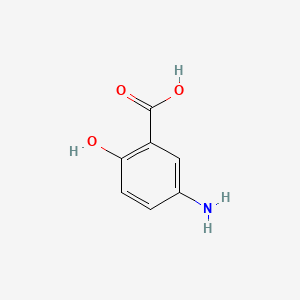

5-Aminosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water, alcohol; more soluble in hot water; soluble in hydrochloric acid

Insoluble in ethanol

1.22e+01 g/L

Synonyms

Canonical SMILES

Anti-inflammatory effects

Mesalamine is believed to exert its anti-inflammatory properties within the gut. Studies have shown it can block the production of inflammatory mediators like prostaglandins and leukotrienes, which contribute to gut inflammation in IBD [2].

Mucosal healing

Research suggests mesalamine may promote healing of the inflamed colonic mucosa in ulcerative colitis. Studies investigating the effectiveness of mesalamine for mucosal healing have shown promising results [3].

Microbiome modulation

Recent research explores the potential of mesalamine to influence the gut microbiome, the community of microorganisms residing in the intestines. Some studies suggest mesalamine may have a role in restoring a healthy balance of gut bacteria in IBD patients [4].

Further Areas of Research

While mesalamine is a mainstay treatment for IBD, ongoing research is exploring ways to optimize its therapeutic effects and understand its mechanism of action more comprehensively. Some areas of investigation include:

Developing targeted delivery systems

Researchers are exploring methods to deliver mesalamine specifically to the inflamed areas of the gut, potentially improving its efficacy and reducing side effects [5].

Combination therapy

Studies are investigating the effectiveness of combining mesalamine with other medications to achieve better disease control in IBD patients [6].

Predicting response to treatment

Research is ongoing to identify biomarkers that can predict how well an individual patient will respond to mesalamine therapy, allowing for personalized treatment approaches [7].

Please note

This is not an exhaustive list of all scientific research on mesalamine.

These sources provide further details on the topics mentioned above:

- [1] Loftus, John L. "Clinical Practice Guidelines for Inflammatory Bowel Disease: The Role of Salicylates." The American Journal of Gastroenterology (2004): )

- [2] Rachmilewitz, D., et al. "Nf-Kappa B Activation in Intestinal Epithelial Cells in Crohn's Disease." The Journal of Clinical Investigation (1998): )

- [3] Sands, Bruce E., et al. "Mesalamine for Maintenance of Remission in Ulcerative Colitis." The New England Journal of Medicine (2005): )

- [4] Farrell, Rebecca J., et al. "Gut Microbiome and Metabolome in Patients with Ulcerative Colitis." Gut (2014):

- [5] Shah, Niren A., et al. "Mesalamine Delivery: Balancing Topical and Systemic Action." Therapeutic Advances in Gastroenterology (2013):

- [6] Singh, Sandeep, et al. "Combination Therapy with Immunomodulators and Mesalamine for Inflammatory Bowel Disease." Clinical and Experimental Gastroenterology (2011):

- [7] Humbert, Muriel, et al. "Biomarkers of Response to Mesalamine in Inflammatory Bowel Disease." Journal of Crohn's and Colitis (2016):

5-Aminosalicylic acid, also known as 5-amino-2-hydroxybenzoic acid, is an aromatic compound with the chemical formula . It features both an amino group and a hydroxyl group attached to a benzene ring, making it a derivative of salicylic acid. This compound is primarily recognized for its role in the treatment of inflammatory bowel diseases, particularly ulcerative colitis, due to its anti-inflammatory properties .

The exact mechanism by which mesalamine exerts its anti-inflammatory effects in IBD is not fully understood []. However, several theories have been proposed, including:

- Inhibition of prostaglandin synthesis: Prostaglandins are signaling molecules that can contribute to inflammation. Mesalamine may reduce their production [].

- Modulation of immune response: Mesalamine might influence the activity of immune cells involved in IBD inflammation [].

- Antioxidant properties: Mesalamine may act as an antioxidant, scavenging free radicals that can damage tissues [].

Mesalamine is generally well-tolerated, but side effects can occur. These can include:

- Headache

- Nausea

- Abdominal cramps

- Diarrhea

The primary biological activity of 5-aminosalicylic acid lies in its ability to inhibit the production of inflammatory mediators. It acts as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells and prostaglandin dehydrogenase, contributing to its anti-inflammatory effects . Furthermore, it has been shown to modulate immune responses and may have antioxidant properties, enhancing its therapeutic potential in gastrointestinal disorders .

Several methods exist for synthesizing 5-aminosalicylic acid:

- Reduction of Nitro Compounds: Traditionally, it has been synthesized from 3-nitrobenzoic acid through partial reduction to yield the corresponding hydroxylamine, which is then converted to 5-aminosalicylic acid in acidic conditions .

- Kolbe Electrolysis: This method involves the reaction of carbon dioxide with p-aminophenol under high pressure. Although effective, it requires specialized equipment and raises safety concerns due to the toxicity of p-aminophenol .

- Direct Amination: A more straightforward approach involves the direct amination of salicylic acid using diazonium salts derived from aniline or sulphanilic acid. This method is suitable for industrial-scale production but requires careful handling due to potential hazards associated with azo compounds .

5-Aminosalicylic acid is primarily utilized in the pharmaceutical industry for treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is available in various formulations including oral tablets and enemas. Additionally, it has been explored for its potential use in other conditions involving inflammation due to its ability to modulate immune responses .

Research indicates that 5-aminosalicylic acid interacts with various biological systems. It has been shown to inhibit cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid . Moreover, studies have indicated that it can interact with neutrophils and other immune cells, influencing their activity and potentially reducing inflammation in affected tissues .

Several compounds share structural or functional similarities with 5-aminosalicylic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Aminosalicylic Acid | C7H7NO3 | Used historically for tuberculosis treatment |

| N-Acetyl-5-Aminosalicylic Acid | C9H9NO4 | Acetylated form; may have different pharmacokinetics |

| Mesalazine | C7H7NO3 | Another name for 5-aminosalicylic acid; often used interchangeably |

| Salicylic Acid | C7H6O3 | Parent compound; used for pain relief and skincare |

| p-Aminobenzoic Acid | C7H9NO2 | Used in sunscreen formulations; structurally related |

The uniqueness of 5-aminosalicylic acid lies in its specific application for gastrointestinal inflammation, its dual action as an anti-inflammatory and immunomodulator, and its distinct chemical structure that allows for targeted therapeutic effects without significant toxicity compared to other similar compounds .

5-Aminosalicylic acid (5-ASA) was first synthesized in the late 19th century as a precursor for azo dyes, but its therapeutic potential was not recognized until the mid-20th century. Early synthesis routes relied on the reduction of 5-nitrosalicylic acid (5-NSA) using hydrogenation catalysts like palladium on carbon (Pd/C). For example, 5-NSA dissolved in methanol undergoes hydrogenation at 50 psi for 3 hours to yield 5-ASA. Another traditional method involved diazotization of sulfanilic acid, where salicylic acid reacts with a diazonium salt derived from sulfanilic acid under acidic conditions, followed by hydrogenolysis to cleave the azo bond.

The historical development of 5-ASA is closely tied to sulfasalazine (SASP), a prodrug developed in the 1940s for rheumatoid arthritis. SASP is metabolized in the colon by bacterial azoreductases to release 5-ASA, which was later identified as the active anti-inflammatory component for treating ulcerative colitis. This discovery spurred interest in optimizing 5-ASA synthesis for pharmaceutical applications, leading to methods that avoid toxic intermediates and improve yields.

Novel Industrial Synthesis Approaches

Modern industrial processes focus on scalability and sustainability. Axplora, a major manufacturer, employs a proprietary electrochemical method that reduces reliance on hazardous reagents, achieving high purity (>97%) and multiple regulatory certifications. Another approach uses supercritical carbon dioxide (scCO₂) in the Kolbe-Schmitt reaction, enabling faster synthesis at lower temperatures (150–200°C) compared to conventional methods. This technique converts resorcinol and potassium bicarbonate into 5-ASA with a 75% yield, minimizing byproducts like 3-aminosalicylic acid.

Recent patents describe multi-step processes combining catalytic hydrogenation and alkaline hydrolysis. For instance, 5-NSA methyl ester is reduced using Raney nickel under hydrogen pressure, followed by hydrolysis with sodium hydroxide to yield 5-ASA. These methods emphasize solvent recycling and reduced waste, aligning with green chemistry principles.

Physicochemical Characterization

Thermal Stability and Decomposition Profiles

5-ASA exhibits limited thermal stability, decomposing at temperatures above 190°C. Thermogravimetric analysis (TGA) under nitrogen reveals two mass-loss steps:

- Initial degradation (163–203°C): Release of acetic acid and salicylic acid, forming a polymeric intermediate.

- Secondary degradation (310–376°C): Breakdown of the polymer into carbonaceous residues.

Differential scanning calorimetry (DSC) confirms these transitions, with endothermic peaks at 187°C (melting) and 357°C (decomposition). Humidity accelerates degradation, as evidenced by a 60% mass loss in humid air compared to 48% in dry air.

Solubility and Partition Coefficients

5-ASA has poor aqueous solubility (1 mg/mL at 20°C) due to its zwitterionic nature, with pKa values of 3.0 (carboxyl), 6.0 (amine), and 13.9 (phenolic hydroxyl). The apparent benzene-water partition coefficient (Papp) at pH 5.5 is 0.059, significantly lower than its prodrug sulfasalazine (Papp = 0.042), explaining its limited systemic absorption. Solubility improves in alkaline conditions (pH > 7), but this promotes oxidative degradation, necessitating stabilizers like antioxidants in formulations.

Crystalline Structure Analysis

X-ray diffraction (XRD) studies show that pure 5-ASA crystallizes in a monoclinic lattice with distinct peaks at 15.2° and 16.6°. However, in polymer-based drug delivery systems (e.g., chitosan-alginate microparticles), these peaks disappear, indicating amorphous dispersion. Fourier-transform infrared (FTIR) spectroscopy corroborates this, with characteristic bands at 1650 cm⁻¹ (C=O), 1672 cm⁻¹ (COOH), and 3272 cm⁻¹ (NH).

Table 1: Key Physicochemical Properties of 5-ASA

| Property | Value/Range | Method | Source |

|---|---|---|---|

| Melting Point | 190–194°C | DSC | |

| Aqueous Solubility (20°C) | 1 mg/mL | Gravimetric | |

| log P (pH 5.5) | 0.059 | Shake-flask | |

| pKa (COOH) | 3.0 | ¹³C-NMR |

Table 2: Thermal Degradation Products of 5-ASA

| Temperature Range (°C) | Major Products | Byproduct Yield |

|---|---|---|

| 163–203 | Salicylic acid, Acetic acid | 48–51% |

| 310–376 | Carbonaceous residues | 40–51% |

Cyclooxygenase-2/Prostaglandin E2 Axis Regulation

5-Aminosalicylic acid exerts potent inhibitory effects on the cyclooxygenase-2/prostaglandin E2 signaling pathway, which represents a central mechanism of its anti-inflammatory action. Experimental evidence from multiple studies demonstrates that 5-aminosalicylic acid significantly suppresses cyclooxygenase-2 expression in both cellular and animal models [1] [2]. In human colon cancer cell lines, treatment with 5-aminosalicylic acid at concentrations of 1, 5, and 10 millimolar resulted in concentration-dependent suppression of cyclooxygenase-2 protein expression, with statistical significance observed at all tested concentrations [1].

The mechanism of cyclooxygenase-2 inhibition by 5-aminosalicylic acid involves both transcriptional and post-transcriptional regulation. Studies utilizing HT-29 cells revealed that 5-aminosalicylic acid treatment for 48 hours produced remarkable reductions in cyclooxygenase-2 expression in a dose-dependent manner, with probability values less than 0.01 at all tested concentrations [1]. This inhibition directly correlates with decreased prostaglandin E2 synthesis, as evidenced by reduced prostaglandin E2 release in human colonic mucosa following 5-aminosalicylic acid treatment [1].

Concurrent with cyclooxygenase-2 suppression, 5-aminosalicylic acid demonstrates the ability to upregulate 15-hydroxyprostaglandin dehydrogenase, an enzyme responsible for prostaglandin E2 degradation [1]. This dual mechanism creates a synergistic effect that enhances the compound's anti-inflammatory efficacy. In HT-29 cells, 5-aminosalicylic acid treatment at concentrations as low as 1 millimolar significantly increased 15-hydroxyprostaglandin dehydrogenase expression, with the effect reaching a plateau at higher concentrations [1]. The simultaneous downregulation of cyclooxygenase-2 and upregulation of 15-hydroxyprostaglandin dehydrogenase represents a sophisticated regulatory mechanism that effectively reduces prostaglandin E2 levels in inflamed tissues [1].

Peroxisome Proliferator-Activated Receptor-γ Activation and Nuclear Translocation

The peroxisome proliferator-activated receptor-γ pathway represents a crucial mechanism through which 5-aminosalicylic acid exerts its anti-inflammatory effects. Research has established that 5-aminosalicylic acid functions as a direct ligand for peroxisome proliferator-activated receptor-γ, with competitive binding studies demonstrating a dissociation constant of 28.7 millimolar [3]. This binding affinity corresponds to therapeutic concentrations achieved in the colonic mucosa of patients receiving oral 5-aminosalicylic acid treatment [3].

The interaction between 5-aminosalicylic acid and peroxisome proliferator-activated receptor-γ initiates a cascade of molecular events beginning with receptor activation and nuclear translocation. In HT-29 epithelial cells, 5-aminosalicylic acid treatment at 30 millimolar concentration induced a threefold increase in peroxisome proliferator-activated receptor-γ messenger ribonucleic acid expression within 12 hours [3]. This upregulation was accompanied by enhanced protein expression, with Western blot analysis revealing a threefold increase in peroxisome proliferator-activated receptor-γ protein levels following 24 hours of treatment [3].

The nuclear translocation of peroxisome proliferator-activated receptor-γ represents a critical step in the activation process. Fluorescence microscopy studies utilizing green fluorescent protein-tagged peroxisome proliferator-activated receptor-γ revealed that 5-aminosalicylic acid treatment promoted the redistribution of the receptor from cytoplasmic to nuclear compartments [3]. This translocation occurred at concentrations ranging from 1 to 30 millimolar, indicating a consistent effect across therapeutically relevant concentrations [3].

Following nuclear translocation, 5-aminosalicylic acid binding induces conformational changes in peroxisome proliferator-activated receptor-γ that facilitate coactivator recruitment. Protease protection assays demonstrated that 5-aminosalicylic acid binding generates protease-resistant fragments distinct from those produced by other peroxisome proliferator-activated receptor-γ agonists, indicating unique conformational modifications [3]. These structural changes enable the recruitment of vitamin D3 receptor-interacting protein, a coactivator essential for transcriptional activation [3].

The functional consequences of peroxisome proliferator-activated receptor-γ activation by 5-aminosalicylic acid extend beyond direct transcriptional effects. Activation of this pathway results in heterodimerization with retinoid X receptor-α, forming a transcriptional complex that binds to peroxisome proliferator-activated response elements in target gene promoters [4]. This complex downregulates nuclear factor-κB activation, increases expression of nuclear factor-κB inhibitor-α, and restores signal transducers and activators of transcription proteins 1 and 3 concentrations [4].

Anti-Inflammatory Target Engagement

5-Aminosalicylic acid demonstrates remarkable specificity in its anti-inflammatory target engagement, interacting with multiple molecular pathways that collectively contribute to its therapeutic efficacy. The compound's primary targets include key inflammatory mediators, transcription factors, and signaling molecules that orchestrate the inflammatory response [4] [5] [6].

Nuclear factor-κB represents a central target of 5-aminosalicylic acid's anti-inflammatory action. The compound modulates nuclear factor-κB activity through multiple mechanisms, including direct interference with the nuclear factor-κB inhibitor-α degradation pathway [4]. In intestinal epithelial cells, 5-aminosalicylic acid treatment prevents tumor necrosis factor-α-induced nuclear factor-κB activation while simultaneously increasing nuclear factor-κB inhibitor-α expression [4]. This dual mechanism effectively dampens the inflammatory cascade initiated by pro-inflammatory cytokines.

The mitogen-activated protein kinase pathways represent additional targets of 5-aminosalicylic acid action. Specifically, the compound inhibits c-Jun N-terminal kinase and p38 mitogen-activated protein kinase phosphorylation, thereby disrupting downstream inflammatory signaling [6]. In lipopolysaccharide-stimulated murine macrophages, 5-aminosalicylic acid treatment significantly reduced phosphorylation of both c-Jun N-terminal kinase and p38 pathways, while nuclear factor-κB activation remained unaffected at the tested concentrations [6]. This selective inhibition pattern suggests that 5-aminosalicylic acid's anti-inflammatory effects are mediated primarily through mitogen-activated protein kinase pathway modulation rather than direct nuclear factor-κB inhibition.

The NLRP3 inflammasome represents an emerging target of 5-aminosalicylic acid action. In dextran sulfate sodium-induced colitis models, 5-aminosalicylic acid treatment statistically reversed the upregulation of NLRP3, interleukin-1β, and phosphorylated c-Jun N-terminal kinase at protein levels [7]. This inflammasome inhibition contributes to the compound's ability to reduce inflammatory cytokine production and tissue damage in inflammatory bowel disease models.

N-acetyltransferase enzymes represent unique targets where 5-aminosalicylic acid serves as a substrate rather than an inhibitor. The compound undergoes acetylation by N-acetyltransferase 1 and N-acetyltransferase 2, producing N-acetyl-5-aminosalicylic acid as the primary metabolite [8]. Interestingly, research suggests that 5-aminosalicylic acid itself, rather than its acetylated metabolite, represents the therapeutically active form [8]. In N-acetyltransferase knockout mice, 5-aminosalicylic acid demonstrated enhanced therapeutic efficacy in dextran sulfate sodium-induced colitis, supporting the hypothesis that reduced metabolism enhances drug effectiveness [8].

Structure-Activity Relationship Studies

The structure-activity relationship of 5-aminosalicylic acid provides critical insights into the molecular determinants of its anti-inflammatory efficacy. The compound's chemical structure, featuring an amino group at position 5 and a carboxylic acid group at position 1 of the salicylic acid backbone, confers specific pharmacological properties that distinguish it from other salicylate derivatives [9] [10].

Positional isomer studies reveal the importance of the amino group's location for anti-inflammatory activity. 4-Aminosalicylic acid, with the amino group positioned at the 4-position rather than the 5-position, demonstrates significantly reduced anti-inflammatory potency, exhibiting only one-sixth of the capacity of 5-aminosalicylic acid to suppress fatty acid oxidation in human colonic epithelial cells [9]. This dramatic reduction in activity underscores the critical importance of the 5-amino positioning for optimal therapeutic efficacy.

The acetylation of 5-aminosalicylic acid produces N-acetyl-5-aminosalicylic acid, which represents the major metabolite formed through N-acetyltransferase enzyme action [8]. While N-acetyl-5-aminosalicylic acid retains some anti-inflammatory activity, comparative studies suggest that the parent compound demonstrates superior therapeutic effects [8]. The acetylated derivative exhibits enhanced stability compared to the parent compound, which undergoes rapid oxidation in biological systems [11].

Chemical modifications aimed at improving drug delivery and stability have yielded several successful derivatives. Azo-coupled derivatives, such as sulfasalazine, function as prodrugs that release 5-aminosalicylic acid upon cleavage by colonic bacterial enzymes [12]. These modifications enable targeted delivery to the colon while protecting the active compound from premature absorption in the small intestine [12].

Peptide conjugates of 5-aminosalicylic acid demonstrate enhanced cellular uptake through peptide transporter-mediated mechanisms. Glycine-5-aminosalicylic acid, glutamic acid-5-aminosalicylic acid, and valine-5-aminosalicylic acid conjugates function as substrates for peptide transporter 1, enabling improved drug delivery to intestinal epithelial cells [13]. These conjugates maintain anti-inflammatory activity while exhibiting enhanced cellular accumulation compared to the parent compound [13].

The introduction of metal coordination complexes represents another approach to structural modification. Zinc 5-aminosalicylate demonstrates distinct binding characteristics with human serum albumin compared to the parent compound, with binding constants indicating strong protein interactions that may influence pharmacokinetic properties [14]. The zinc complex exhibits enhanced stability and modified fluorescence properties that may prove useful for drug monitoring applications [14].

Advanced synthetic modifications have produced novel derivatives with enhanced anti-inflammatory properties. Compounds incorporating platelet-activating factor antagonist moieties linked through azo bonds demonstrate dual mechanisms of action, combining 5-aminosalicylic acid's anti-inflammatory effects with platelet-activating factor inhibition [15]. These hybrid molecules achieve enhanced therapeutic efficacy in experimental colitis models while maintaining the favorable safety profile of the parent compound [15].

Purity

Physical Description

White to pinkish solid; [Merck Index] Purplish tan solid; [NTP] Powder; [Alfa Aesar MSDS]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 0.98 (est)

1.2

Appearance

Melting Point

260-280 °C

283 °C

Storage

UNII

Related CAS

6291-36-7 (hydrochloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 292 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 291 of 292 companies with hazard statement code(s):;

H315 (96.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (71.82%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (96.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Mesalamine rectal suspension is indicated to help maintain remission of distal ulcerative colitis. /NOT included in US product labeling/

Mesalamine suppositories are indicated for the treatment of active ulcerative proctitis. /Included in US product labeling/

Mesalamine is indicated to treat and to maintain remission of mild to moderate ulcerative colitis or (Crohn's disease). /Included in US product labeling/

Lialda /the first oral once daily mesalamine tablet/ is indicated for the induction of remission in patients with active, mild to moderate ulcerative colitis.

Pharmacology

Mesalamine is an agent derived from sulfasalazine, an antiinflammatory agent. Mesalamine may reduce inflammation through inhibition of cyclooxygenase and prostaglandin production. Following rectal or oral administration, only a small amount of mesalamine is absorbed; the remainder, acting topically, reduces bowel inflammation, diarrhea, rectal bleeding and stomach pain. (NCI04)

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EC - Aminosalicylic acid and similar agents

A07EC02 - Mesalazine

Mechanism of Action

Mesalamine is effective in the treatment of inflammatory bowel diseases. However, the mechanisms of action of mesalamine remain unclear. IEC-6 and IRD-98, nontransformed rat small intestinal epithelial cell lines, were used to examine the effect of mesalamine on the expression of manganese superoxide dismutase (MnSOD). Rats were given mesalamine enemas to determine the effect on colonic MnSOD expression. Treatment with mesalamine at 0.02 or 2 mg/mL induced MnSOD mRNA levels 2.67-fold or 5.66-fold, respectively. Inhibition of 5-lipoxygenase activating protein with MK-886 or cyclooxygenase with indomethacin did not influence the level of MnSOD mRNA. Nuclear run-on experiments demonstrated an increase in de novo transcription following treatment with mesalamine. MnSOD protein levels were induced 2-fold at 24 hr and 4.23-fold at 48 hr following treatment with 1 mg/mL mesalamine. Mesalamine increased MnSOD 1.7-fold in vivo. Pretreatment with mesalamine significantly protected IRD-98 cells from tumor necrosis factor-alpha cytotoxicity. This is the first example of transcriptional gene regulation by mesalamine. The induction of MnSOD by mesalamine may contribute to the therapeutic mechanism of mesalamine.

Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase and lipoxygenase pathways, is increased in patients with inflammatory bowel disease. Mesalamine appears to diminish inflammation by inhibiting cyclooxygenase and lipoxygenase, thereby decreasing the production of prostaglandins, and leukotrienes and hydroxyeicosatetraenoic acids (HETs), respectively. It is also believed that mesalamine acts aas a scavenger of oxygen-derived free radicals, which are produced in greater numbers in patients with inflammatory bowel disease.

Derivatives of 5-aminosalicylic acid (mesalamine) represent a mainstay in inflammatory bowel disease therapy, yet the precise mechanism of their therapeutic action is unknown. Because tumor necrosis factor (TNF)-alpha is important in the pathogenesis of inflammatory bowel disease, we investigated the effect of mesalamine on TNF-alpha-regulated signal transduction and proliferation in intestinal epithelial cells. Young adult mouse colon cells were studied with TNF-alpha, epidermal growth factor, or ceramide in the presence or absence of mesalamine. Proliferation was studied by hemocytometry. Mitogen-activated protein (MAP) kinase activation and IkappaBalpha expression were determined by Western blot analysis. Nuclear transcription factor kappaB (NF-kappaB) nuclear translocation was determined by confocal laser immunofluorescent microscopy. The antiproliferative effects of TNF-alpha were blocked by mesalamine. TNF-alpha and ceramide activation of MAP kinase were inhibited by mesalamine, whereas epidermal growth factor activation of MAP kinase was unaffected. TNF-alpha-stimulated NF-kappaB activation and nuclear translocation and the degradation of Ikappa-Balpha were blocked by mesalamine. Mesalamine inhibits TNF-alpha-mediated effects on intestinal epithelial cell proliferation and activation of MAP kinase and NF-kappaB. Therefore, it may function as a therapeutic agent based on its ability to disrupt critical signal transduction events in the intestinal cell necessary for perpetuation of the chronic inflammatory state.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Elimination of mesalazine is mainly via the renal route following metabolism to N-acetyl-5-aminosalicylic acid (acetylation). However, there is also limited excretion of the parent mesalazine drug in the urine. After the oral administration of the extended-release formulation of mesalazine, of the approximately 21% to 22% of the drug absorbed, less than 8% of the dose was excreted unchanged in the urine after 24 hours, compared with greater than 13% for N-acetyl-5-aminosalicylic acid. When given the controlled-release formulation, about 130 mg free mesalazine was recovered in the feces following a single 1-g dose, which was comparable to the 140 mg of mesalazine recovered from the molar equivalent sulfasalazine tablet dose of 2.5 g F3001]. Elimination of free mesalazine and salicylates in feces increased proportionately with the dose given. N-acetylmesalazine was the primary compound excreted in the urine (19% to 30%) following the controlled-release dosing. In patients with ulcerative proctitis treated with mesalamine 500 mg as a rectal suppository every 8 hours for 6 days, 12% or less of the dose was eliminated in urine as unchanged 5-ASA and 8% to 77% was eliminated as N-acetyl-5-ASA following the initial dose. At steady state, 11% or less of the dose was eliminated in the urine as unchanged 5-ASA and 3% to 35% was eliminated as N-acetyl-5-ASA.

For the extended-release formulation, mesalazine has a Vd of 18 L, confirming minimal extravascular penetration of systemically available drug. For the delayed-release formulation, the apparent volume of distribution was estimated to be 4.8 L.

The mean (SD) renal clearance in L/h for mesalazine following the single dose administration of mesalazine delayed-release tablets 4.8g under fasting conditions to young and elderly subjects were documented as 2.05 ± 1.33 in young subjects aged 18 to 35 years old, 2.04 ± 1.16 in elderly subjects aged 65 to 75 years old and 2.13 ± 1.20 in elderly subjects older than 75 years.

Following oral administration, low concentrations of mesalamine and higher concentrations of its metabolite, N-acetyl-5-aminosalicylic acid, have been detected in human breast milk. It is not known whether mesalamine or its metabolites are distributed into milk in humans following rectal administration.

Mesalamine and N-acetyl-5-aminosalicylic acid cross the placenta following oral administration; however, serum concentrations of mesalamine in umbilical cord and amniotic fluid are very low. It is not known whether mesalamine crosses the placenta following rectal administration.

In vitro, mesalamine and N-acetyl-5-aminosalicylic acid are approximately 44-55 and 80% bound, respectively, to plasma proteins. Protein binding of N-acetyl-5-aminosalicylic acid does not appear to be concentration dependent at concentrations ranging from 1-10 ug/mL.

It is generally accepted that 5-aminosalicylate (5-ASA; mesalamine), widely used in inflammatory bowel disease therapy, exerts its action from the intraluminal site of the intestine. In addition to local metabolism of 5-ASA, it has been assumed that therapeutic mucosal concentrations of 5-ASA depend on transporter-mediated secretion back to the lumen. ... The hypothesis that 5-ASA represents a substrate of P-glycoprotein (P-gp) and/or multidrug resistance-associated protein 2 (MRP2), thereby possibly contributing to variable therapeutic effects /was tested/. Polarized, basal-to-apical transport of [(3)H]5-ASA was studied in monolayers of Caco-2 and L-MDR cells, both of which express P-gp in their apical membrane, as well as in MDCK cells transfected with human MRP2. Moreover, we investigated the influence of 5-ASA on transport of digoxin in Caco-2 cells. In Caco-2 cells a P-gp-mediated efflux of 5-ASA (5-500 muM) could be excluded. Likewise, in L-MDR1 and MRP2 cells no transport differences in either the basal-to-apical or apical-to-basal direction were measurable. 5-ASA (50 muM to 5 mM) had no effect on the transport of digoxin. ...

For more Absorption, Distribution and Excretion (Complete) data for MESALAMINE (15 total), please visit the HSDB record page.

Metabolism Metabolites

Mesalazine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent for the treatment of inflammatory bowel diseases, is metabolized in organism to the principal biotransformation product, N-acetyl-5-ASA. Some other phase II metabolites (N-formyl-5-ASA, N-butyryl-5-ASA, N-beta-d-glucopyranosyl-5-ASA) have also been described. 5-ASA is a polar compound and besides it exhibits amphoteric properties. ...

The exact metabolic fate of mesalamine has not been clearly established. The drug undergoes rapid N-acetylation, probably in the liver, to form N-acetyl-5-aminosalicylic acid; mesalamine and N-acetyl-5-aminosalicylic acid also may undergo conjugation with glucuronic acid. Several other, unidentified metabolites also may be formed. It has been suggested that N-acetylation also may occur (to a limited extent) in the intestinal wall and/or the lumen. The intestinal flora probably are involved in this acetylation, and extensive floral acetylation may adversely affect clinical efficacy of the drug. Correlation between acetylator phenotype of patients receiving mesalamine and the degree of N-acetylation does not appear to exist. Although it has been suggested that N-acetyl-5-aminosalicylic acid may be pharmacologically active, therapeutic response has been poor in some patients treated rectally with this metabolite, and the relative contribution of this metabolite to the therapeutic effect of mesalamine remains questionable. N-Acetyl-5-aminosalicylic acid did not inhibit lipoxygenase in vitro.

Mesalazine has known human metabolites that include mesalazine, N-acetyl.

Associated Chemicals

Wikipedia

Harmine

Drug Warnings

Exacerbation of colitis symptoms was reported in 3% of patients receiving oral mesalamine delayed-release tablets. Other adverse GI effects associated with oral mesalamine extended-release capsules and occurring in less than 1% of patients, include abdominal distention, constipation, duodenal ulcer, dysphagia, eructation, esophageal or mouth ulcer, fecal incontinence, GI bleeding (e.g., rectal bleeding), stool abnormalities (e.g., change in color or texture), oral moniliasis, and thirst, although a causal relationship to the drug of many of these adverse effects has not been established.

In controlled clinical trials in patients receiving oral mesalamine delayed-release tablets, abdominal pain, eructation, nausea, diarrhea, dyspepsia, vomiting, constipation, flatulence, exacerbation of colitis, abdominal enlargement, gastroenteritis, GI hemorrhage, rectal disorder (e.g., hemorrhage, tenesmus), and stool abnormalities, were the most common adverse GI effects, occurring in about 2-18% of patients; dry mouth, indigestion, stomatitis, and cramping were reported rarely. Frequency of these GI effects did not seem to increase with increased dosages, although in uncontrolled studies, the incidence of abdominal pain, flatulence, and GI bleeding were dose related. The most common adverse GI effects of oral mesalamine extended-released capsules were diarrhea (including melena), nausea, abdominal pain, dyspepsia, vomiting, anorexia, worsening of ulcerative colitis, and rectal urgency, occurring in greater than 0.4-3% of patients.

An acute intolerance syndrome (sensitivity reaction), characterized by cramping, abdominal pain, bloody diarrhea, and, occasionally, fever, headache, malaise, conjunctivitis, pruritus, and rash, has occurred in a few patients receiving mesalamine and required prompt discontinuance of the drug. In patients manifesting such intolerance, a history of sulfasalazine intolerance, if any, should be reevaluated.

For more Drug Warnings (Complete) data for MESALAMINE (26 total), please visit the HSDB record page.

Biological Half Life

Elimination of metabolite: 5 to 10 hr /N-acetyl-5-aminosalicylci acid/

Elimination: 0.5-1.5 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

One of the top 25 English prescription pharmaceuticals in 2000.

Analytic Laboratory Methods

Analyte: mesalamine; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: mesalamine; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards

Analyte: mesalamine; matrix: pharmaceutical preparation (delayed-release tablet; extended-release capsule); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for MESALAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Acidification of the colonic lumen by lactulose may impair release of mesalamine from delayed- or extended-release formulations.

Stability Shelf Life

Dates

Editorial: 5-ASA in IBD patients on biologics-'stop or continue'?

Pauline Veyrard, Stéphane Nancey, Xavier RoblinPMID: 34425008 DOI: 10.1111/apt.16541

Abstract

Editorial: 5-ASA in IBD patients on biologics-'stop or continue'? Authors' reply

Charles N Bernstein, Aruni Tennakoon, Harminder Singh, Laura TargownikPMID: 34425007 DOI: 10.1111/apt.16554

Abstract

Stringent criteria for withdrawal of biologics in ulcerative colitis - Authors' reply

Taku Kobayashi, HABYABUSA Study GroupPMID: 34391518 DOI: 10.1016/S2468-1253(21)00253-3

Abstract

Supplemental bifid triple viable capsule treatment improves inflammatory response and T cell frequency in ulcerative colitis patients

Shuying Li, Yan Yin, Dan Xiao, Yong ZouPMID: 34348654 DOI: 10.1186/s12876-021-01887-2

Abstract

Ulcerative colitis is a common non-specific chronic disease. Supplementing probiotics has become an important method for the treatment of ulcerative colitis. This study aimed to explore the effect of supplementing bifid triple viable capsules on background mesalazine plus somatostatin on plasma inflammatory factors and T cell frequency in ulcerative colitis patients.A total of 130 ulcerative colitis patients admitted to our hospital from August 2018 to March 2020 were included and divided into the experimental group (65 patients with mesalazine plus somatostatin and bifid triple viable capsules for treatment) and the control group (65 patients treated with mesalazine plus somatostatin) using the random number table method. Bifid triple viable bacteria capsules were given orally, 420 mg each time, with 3 times a day for 2 months.

Before treatment, the plasma levels of IL-6, IL-8, hs-CRP, TNF-α, D-lactic acid, and endotoxin (ET), CD4+, CD8+, CD4/CD8 ratio, diamine oxidase (DA0), emotional ability, social ability, intestinal and systemic symptoms were not significantly different between the two groups (all P > 0.05). After treatment, the plasma levels of IL-6, IL-8, hs-CRP, and TNF-α decreased in both groups, and were lower in the experimental group than those in the control group (all P < 0.05). The levels of CD4+ and CD4/CD8 ratio increased, and were higher in the experimental group than those in the control group (P < 0.05); the CD8+ levels were reduced, and were lower in the experimental group than those in the control group (P < 0.05). The plasma D-lactic acid, ET, and DA0 levels were decreased, and were lower in the experimental group than those in the control group; emotional ability, social ability, intestinal and systemic symptoms were improved, and were higher in the experimental group than those in the control group (all P < 0.05). During the course of treatment, 2 cases of abdominal discomfort and 1 case of rash occurred in the experimental group, with an adverse event rate of 4.62% (3/65); 3 cases of abdominal discomfort and 2 cases of rash occurred in the control group, with an adverse event rate of 7.69% (5/65).

The supplementary treatment of bifid triple viable capsules can effectively enhance the curative effect in ulcerative colitis patients, reduce plasma inflammatory factors, and regulate T cell frequency, which is worthy of clinical application.

Properties of a furan ring-opening reaction in aqueous micellar solutions for selective sensing of mesalazine

Leila Sabahi-Agabager, Habibollah Eskandari, Farough Nasiri, Amir Nasser Shamkhali, Somayyeh Baghi SefidanPMID: 33933944 DOI: 10.1016/j.saa.2021.119846

Abstract

A novel and efficient non-azo formation based method was developed for trace sensing of mesalazine (MES), a pharmaceutical aromatic amine. MES was simply coupled with a Meldrum's activated furan (MAF) reagent via a furan ring opening reaction to form a colored product. The intense purple colored solution was detected at 575 nm. The reaction of MES with MAF was monitored by employingH NMR spectroscopy and mass spectrometry. In addition, density functional theory (DFT) was applied to optimize the structure of the colored product and its λ

(the wavelength of maximum absorbance) in dimethyl sulfoxide and water. The colored product was considered in three possible structures, and the most possible structures in dimethyl sulfoxide and in water were identified by employing the DFT calculations. Both of the most possible structures indicated only a local excitation in their λ

and no charge transfer was observed. However, one of the structures in dimethyl sulfoxide presented charge transfer properties occurring through NCCC moiety. A univariate optimization method was also used to attain the optimum condition for analysis. In addition, the dependence of the analytical response on the three main affecting parameters (reaction time (X

), Triton X-100 concentration (X

) and MAF concentration (X

)) was identified by employing a central composite design (CCD) approach. The CCD study showed that the analytical response depends complexly on the parameters. Beer's law was obeyed within the range of 0.06-9.30 μg mL

of MES (155 fold linearity) at 575 nm, under the optimum condition introduced by the CCD approach. Also, the limit of detection was obtained 0.04 μg mL

of MES. The method showed precision (as relative standard deviation) and accuracy (as recovery) within the ranges of 0.6-3.2 % and 96.3-100.8%, respectively. Various organic and inorganic species, amino-pharmaceuticals, and amino acids were tested to evaluate the selectivity of the method. The selectivity of the analytical method was satisfactory. The method was successfully applied for detection of MES in various water matrices and pharmaceutical tablets.

Thermosensitive polymer hydrogel as a physical shield on colonic mucosa for colitis treatment

Zhaoyuan Guo, Yun Bai, Zhuangzhuang Zhang, Heng Mei, Jing Li, Yuji Pu, Nan Zhao, Wenxia Gao, Fang Wu, Bin He, Jing XiePMID: 33928321 DOI: 10.1039/d1tb00499a

Abstract

Inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis (UC), is a chronic disease characterized by diffuse mucosal inflammation limited to the colon. Topical drug delivery systems that could be facilely performed and efficiently retained at colon sites are attractive for clinical IBD treatment. Herein, we report the exploration of an injectable thermosensitive copolymer hydrogel as a topical formulation for IBD treatment and demonstrate its feasibility in UC treatment by shielding ulcer sites from the external environment and being a drug reservoir for sustained release. Poly(aliphatic ester)-based triblock copolymer, poly(dl-lactic acid)-poly(ethylene glycol)-poly(dl-lactic acid) (PDLLA-PEG-PDLLA), adopts the solution state at room temperature yet a gel state at body temperature when the polymer concentration is more than 11%. The gel acts not only as a physical mucosal barrier for protecting ulcer sites from microorganisms like bacteria but also as a mesalazine depot for enhanced drug retention in the colon for localized, sustained drug release. In vivo UC treatment reveals that blank gel as a mucosal protector shows nearly the same treatment effect to mesalazine SR granules. Mesalazine-loaded gel significantly suppresses inflammation and has the best outcomes of indices such as colonic length, mucosal injury index, pathological tissue, and inflammatory factor. The injectable thermosensitive polymer hydrogel represents a novel, robust platform for the efficient treatment of IBD by acting as a physical shield to block out the pro-inflammatory factors as well as a drug depot for enhanced drug retention and controlled delivery.Maternal mesalazine-induced neonatal gastrointestinal bleeding

Kohichiroh Nii, Kaoru Okazaki, Hitoshi Okada, Toru KuboiPMID: 33858883 DOI: 10.1136/bcr-2020-238743

Abstract

Ulcerative colitis often develops in the reproductive age women and can cause exacerbation by pregnancy. Mesalazine (5-aminosalicylic acid) is recommended as a safe anti-inflammatory drug during pregnancy. However, maternal mesalazine is transferred to the fetus through the placenta and may cause allergic events. A pregnant woman with severe ulcerative colitis was treated with a dose of mesalazine 4,000 mg/day from early gestation to delivery. Immediately after birth, the preterm neonate vomited bloody contents and discharged massive gross haematochezia. Serum concentrations of mesalazine and its main metabolite were high in the mother and the umbilical cord. Faecal eosinophils and drug-induced lymphocyte stimulation test suggested possibility that sensitisation with mesalazine in utero caused allergic enterocolitis like food protein-induced allergic proctocolitis. Maternal mesalazine has a potential of fetal sensitisation and cause allergic disease.Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review

Ilma Nugrahani, Maria Anabella JessicaPMID: 34071731 DOI: 10.3390/molecules26113279

Abstract

Co-crystals are one of the most popular ways to modify the physicochemical properties of active pharmaceutical ingredients (API) without changing pharmacological activity through non-covalent interactions with one or more co-formers. A "green method" has recently prompted many researchers to develop solvent-free techniques or minimize solvents for arranging the eco-friendlier process of co-crystallization. Researchers have also been looking for less-risk co-formers that produce the desired API's physicochemical properties. This review purposed to collect the report studies of amino acids as the safe co-former and explored their advantages. Structurally, amino acids are promising co-former candidates as they have functional groups that can form hydrogen bonds and increase stability through zwitterionic moieties, which support strong interactions. The co-crystals and deep eutectic solvent yielded from this natural compound have been proven to improve pharmaceutical performance. For example, l-glutamine could reduce the side effects of mesalamine through an acid-base stabilizing effect in the gastrointestinal fluid. In addition, some amino acids, especially l-proline, enhances API's solubility and absorption in its natural deep eutectic solvent and co-crystals systems. Moreover, some ionic co-crystals of amino acids have also been designed to increase chiral resolution. Therefore, amino acids are safe potential co-formers, which are suitable for improving the physicochemical properties of API and prospective to be developed further in the dosage formula and solid-state syntheses.Aplastic Anemia in a Patient with Cronkhite-Canada Syndrome

Keisuke Kidoguchi, Yasushi Kubota, Shun Fujimoto, Yasuhisa Sakata, Haruna Kizuka-Sano, Kyosuke Yamaguchi, Hiroshi Ureshino, Hiroo Katsuya, Toshihiko Ando, Motohiro Esaki, Shinya KimuraPMID: 33994447 DOI: 10.2169/internalmedicine.6468-20